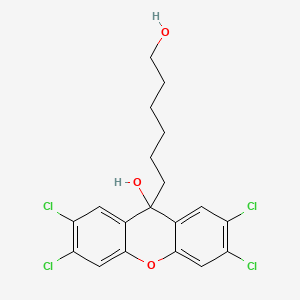
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It belongs to the xanthene family, characterized by a tricyclic aromatic structure. The presence of multiple chlorine atoms and a hydroxyhexyl group makes this compound particularly interesting for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL typically involves multiple steps, starting with the chlorination of xanthene derivatives The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chlorine atoms, leading to dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions include various substituted xanthene derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and hydroxyhexyl group enable it to form strong interactions with biological macromolecules, potentially inhibiting or modifying their functions. The xanthene core may also contribute to its ability to generate reactive oxygen species, leading to oxidative stress in target cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,6,7-Tetrachloro-9H-xanthene: Lacks the hydroxyhexyl group, making it less versatile in certain applications.
9-(6-Hydroxyhexyl)-9H-xanthene:
Uniqueness
2,3,6,7-Tetrachloro-9-(6-hydroxyhexyl)-9H-xanthen-9-OL stands out due to its combination of chlorine atoms and a hydroxyhexyl group, providing a unique set of chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
651034-75-2 |
|---|---|
Molekularformel |
C19H18Cl4O3 |
Molekulargewicht |
436.1 g/mol |
IUPAC-Name |
2,3,6,7-tetrachloro-9-(6-hydroxyhexyl)xanthen-9-ol |
InChI |
InChI=1S/C19H18Cl4O3/c20-13-7-11-17(9-15(13)22)26-18-10-16(23)14(21)8-12(18)19(11,25)5-3-1-2-4-6-24/h7-10,24-25H,1-6H2 |
InChI-Schlüssel |
LJOOWGYWYAGFBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3C2(CCCCCCO)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


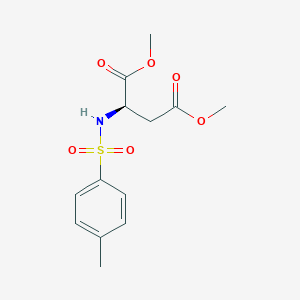

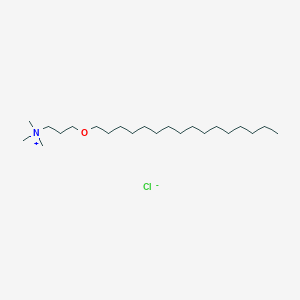


![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
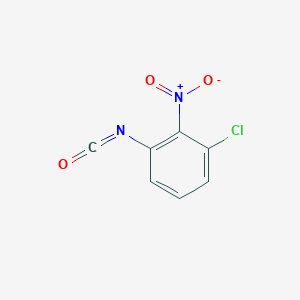
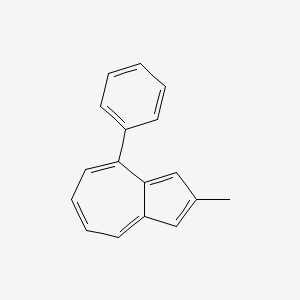

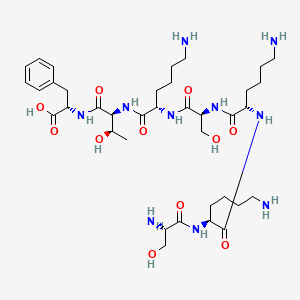


![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)
